molecular formula C10H7N B3047282 2,5-Diethynylaniline CAS No. 137000-70-5

2,5-Diethynylaniline

Cat. No.: B3047282
CAS No.: 137000-70-5
M. Wt: 141.17 g/mol
InChI Key: KLXIWNNKFUMLDY-UHFFFAOYSA-N
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Description

2,5-Diethynylaniline is an organic compound with the molecular formula C10H7N. It is a derivative of aniline, where two ethynyl groups are attached to the benzene ring at the 2 and 5 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Diethynylaniline can be synthesized through a series of chemical reactions. One common method involves the Sonogashira coupling reaction, where 2,5-dibromoaniline is reacted with ethynyltrimethylsilane in the presence of a palladium catalyst and copper iodide. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) under an inert atmosphere of argon .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing cost-effective catalysts and reagents .

Chemical Reactions Analysis

Types of Reactions

2,5-Diethynylaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Diethynylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-diethynylaniline depends on the specific application. In materials science, its conjugated structure allows for efficient electron transport, making it useful in organic semiconductors. In chemical reactions, the ethynyl groups provide sites for further functionalization, enabling the synthesis of a wide range of derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Diethynylaniline is unique due to the presence of ethynyl groups, which impart distinct electronic properties and reactivity compared to other aniline derivatives. This makes it particularly valuable in the synthesis of conjugated polymers and other advanced materials .

Properties

IUPAC Name

2,5-diethynylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N/c1-3-8-5-6-9(4-2)10(11)7-8/h1-2,5-7H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLXIWNNKFUMLDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=C(C=C1)C#C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80626101
Record name 2,5-Diethynylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80626101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137000-70-5
Record name 2,5-Diethynylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137000-70-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Diethynylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80626101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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